2-(2,6-Difluorophenyl)ethanol

Description

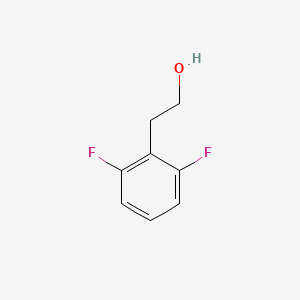

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJHNMSIIGRNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666683 | |

| Record name | 2-(2,6-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168766-16-3 | |

| Record name | 2-(2,6-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,6-Difluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2,6-difluorophenyl)ethanol, a valuable intermediate in the development of pharmaceutical compounds. This document details established synthetic methodologies, complete with experimental protocols and quantitative data to facilitate replication and further research.

Introduction

This compound is a fluorinated aromatic alcohol of interest in medicinal chemistry. The presence of the 2,6-difluoro substitution pattern on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. This guide explores two primary and reliable synthetic routes for the preparation of this compound: the reduction of a 2,6-difluorophenylacetic acid derivative and the reduction of 2',6'-difluoroacetophenone.

Synthetic Pathways

Two principal methods for the synthesis of this compound are presented below. Both pathways utilize commercially available starting materials and established chemical transformations.

Method 1: Reduction of Methyl 2,6-Difluorophenylacetate with Lithium Aluminum Hydride

This approach involves the esterification of 2,6-difluorophenylacetic acid to its methyl ester, followed by reduction with a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to yield the desired primary alcohol.

Reaction Scheme:

Method 2: Reduction of 2',6'-Difluoroacetophenone with Sodium Borohydride

This alternative route involves the reduction of the corresponding ketone, 2',6'-difluoroacetophenone, using the milder reducing agent sodium borohydride (NaBH₄). This method is often preferred for its operational simplicity and safety.

Reaction Scheme:

Note: The product of this reaction is 1-(2,6-difluorophenyl)ethanol, a constitutional isomer of the target compound. To obtain this compound via a ketone reduction, the starting material would need to be 2-(2,6-difluorophenyl)acetaldehyde.

Due to the directness of the first method in producing the target primary alcohol, the detailed experimental protocol will focus on the reduction of the methyl ester of 2,6-difluorophenylacetic acid.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Methyl 2,6-difluorophenylacetate | Commercially Available |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Commercially Available |

| Solvent | Tetrahydrofuran (THF) | Commercially Available |

| Reaction Temperature | 0 °C to reflux | [1] |

| Typical Yield | High (exact yield not specified in literature for this specific reaction) | General expectation for LiAlH₄ reductions of esters. |

| Molecular Formula | C₈H₈F₂O | - |

| Molecular Weight | 158.15 g/mol | - |

| ¹H NMR (CDCl₃) | Data not available in the searched literature. | - |

| ¹³C NMR (CDCl₃) | Data not available in the searched literature. | - |

Experimental Protocols

Synthesis of Methyl 2,6-Difluorophenylacetate

Materials:

-

2,6-Difluorophenylacetic acid

-

Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,6-difluorophenylacetic acid (1 equivalent) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2,6-difluorophenylacetate.

Synthesis of this compound

Materials:

-

Methyl 2,6-difluorophenylacetate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

2N Sodium hydroxide solution (NaOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

-

To a suspension of LiAlH₄ (2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 2,6-difluorophenylacetate (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (monitor by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water, followed by 2N sodium hydroxide solution.

-

Stir the resulting mixture at room temperature until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of this compound via esterification and reduction.

General Experimental Workflow

Caption: A typical workflow for an organic synthesis experiment.

References

An In-depth Technical Guide to 1-(2,6-Difluorophenyl)ethanol (CAS Number: 87327-65-9)

Disclaimer: The provided CAS Number 87327-65-9 corresponds to 1-(2,6-Difluorophenyl)ethanol . This guide will focus on this compound, clarifying the potential discrepancy with the requested name, 2-(2,6-Difluorophenyl)ethanol.

This technical whitepaper provides a comprehensive overview of 1-(2,6-Difluorophenyl)ethanol, a key chiral building block in pharmaceutical synthesis. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document details the compound's physicochemical properties, outlines detailed experimental protocols for its synthesis, discusses its application in medicinal chemistry, and provides essential safety and handling information.

Physicochemical Properties

1-(2,6-Difluorophenyl)ethanol is a secondary benzyl alcohol derivative whose structure is notable for a chiral center and a difluorinated aromatic ring. These features make it a valuable precursor in the development of complex pharmaceutical agents.[1] The quantitative properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 87327-65-9 | [2][3] |

| Molecular Formula | C₈H₈F₂O | [1][2] |

| Molecular Weight | 158.15 g/mol | [1][2] |

| Appearance | Clear colorless to light yellow liquid | [1][4] |

| Purity (Assay by GC) | ≥96.0% - 97% | [2][4] |

| Boiling Point | ~181 °C | [1] |

| Density | 1.224 g/mL at 25 °C | [1] |

| Refractive Index (@ 20°C) | 1.4840 - 1.4890 | [3][4] |

| Predicted pKa | 13.48 ± 0.20 | [1] |

| InChI Key | SIYWDKQSSDBLOA-UHFFFAOYNA-N | [3][4] |

| SMILES | CC(O)C1=C(F)C=CC=C1F | [3][4] |

Synthesis and Experimental Protocols

The synthesis of 1-(2,6-Difluorophenyl)ethanol is typically achieved via the reduction of its corresponding ketone, 2',6'-Difluoroacetophenone. Chiral synthesis, which is crucial for pharmaceutical applications, can be accomplished through asymmetric reduction using either chemical catalysts or biocatalytic methods.

The necessary starting material, 2',6'-Difluoroacetophenone (CAS: 13670-99-0), is a liquid with a boiling point of 76-79 °C at 15 mmHg and a density of 1.197 g/mL at 25 °C.[5]

Experimental Protocol: Synthesis of 2',6'-Difluoroacetophenone from 2,6-Difluorobenzonitrile [6]

-

Reaction Setup: Dissolve 2,6-Difluorobenzonitrile (20.0 g, 0.14 mol) in anhydrous diethyl ether (30 mL) in a reaction vessel equipped for reflux under an inert atmosphere.

-

Grignard Addition: Slowly add methyl magnesium bromide (154 mL of a 2.8 M solution in diethyl ether, 0.43 mol) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 35 °C) and maintain for 16 hours (overnight).

-

Quenching and Hydrolysis: Cool the reaction mixture and carefully quench it by pouring it into 150 mL of an ice-water slurry. Heat the resulting mixture to 75 °C for 3 hours to ensure complete hydrolysis of the intermediate imine.

-

Extraction and Isolation: After cooling to room temperature, extract the aqueous mixture with methylene chloride. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure product. (Typical yield: ~77%).

The creation of a single enantiomer of the target alcohol is paramount. Below are representative protocols for both chemical and enzymatic asymmetric reduction.

Protocol 2.2.1: Chemical Asymmetric Transfer Hydrogenation This method is based on well-established procedures for the asymmetric reduction of prochiral ketones using a ruthenium catalyst.

-

Catalyst Preparation: In an inert atmosphere glovebox, add a ruthenium catalyst such as [RuCl(p-cymene)((S,S)-TsDPEN)] (0.1-1 mol%) to a solution of 2',6'-Difluoroacetophenone (1 equivalent) in a suitable solvent like isopropanol, which also serves as the hydrogen source.

-

Reaction Initiation: Add a base, typically a solution of formic acid/triethylamine or potassium tert-butoxide, to activate the catalyst.

-

Reaction Progress: Stir the mixture at a controlled temperature (e.g., 25-40 °C) for 6-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess (ee) of the final product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Protocol 2.2.2: Biocatalytic Asymmetric Reduction This "green chemistry" approach utilizes a ketoreductase (KRED) enzyme for highly selective ketone reduction.[7]

-

Reaction Mixture Preparation: In an aqueous buffer (e.g., potassium phosphate, pH 7.0), prepare a suspension of recombinant E. coli whole cells expressing a suitable ketoreductase. Add a cofactor regeneration system, which typically consists of NAD(P)H and an enzyme like glucose dehydrogenase (GDH) with glucose as the ultimate reductant. Isopropanol can also be used as a co-solvent and hydrogen source.[7]

-

Substrate Addition: Add 2',6'-Difluoroacetophenone to the enzymatic mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent to improve solubility.

-

Bioreduction: Agitate the mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by GC or HPLC. The reaction is typically complete within 18-24 hours.[7]

-

Extraction: After the reaction, extract the product by adding an equal volume of an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) and separating the layers.

-

Purification and Analysis: Dry and concentrate the organic phase. The crude product is often of high purity but can be further purified by silica gel chromatography if necessary. Analyze the enantiomeric excess by chiral HPLC/GC.

Visualizations: Synthesis and Application Workflows

The following diagrams illustrate the key processes related to 1-(2,6-Difluorophenyl)ethanol.

References

- 1. 1-(2,6-Difluorophenyl)ethanol, 97%|Pharmaceutical Building Block [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1-(2,6-Difluorophenyl)ethanol, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1-(2,6-Difluorophenyl)ethanol, 97%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2,6-Difluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Difluorophenyl)ethanol is a fluorinated aromatic alcohol of significant interest in the fields of medicinal chemistry and drug discovery. Its structure, featuring a difluorinated phenyl ring attached to an ethanol moiety, makes it a valuable synthetic intermediate and building block for the development of novel therapeutic agents. The presence of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 168766-16-3 | [1] |

| Molecular Formula | C₈H₈F₂O | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid (predicted) | [2] |

| Boiling Point | 201.5 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| pKa | 13.48 ± 0.20 (predicted) | [2] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the reduction of a suitable precursor such as 2,6-difluorophenylacetic acid or its ester derivative. The use of a reducing agent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent is a standard procedure for the conversion of carboxylic acids to primary alcohols.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via reduction.

Experimental Protocol: Reduction of 2,6-Difluorophenylacetic Acid

Materials:

-

2,6-Difluorophenylacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

A solution of 2,6-difluorophenylacetic acid (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled to 0 °C in an ice bath.

-

Lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) is added portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M HCl to dissolve the aluminum salts.

-

The aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Spectroscopic Data and Analysis

The following table summarizes the predicted spectroscopic data for this compound, which is crucial for its identification and characterization.

| Spectroscopic Data | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR | ~7.2-7.4 (m, 1H, Ar-H), ~6.9-7.1 (t, 2H, Ar-H), ~3.9 (t, 2H, CH₂OH), ~3.0 (t, 2H, ArCH₂), ~1.5 (t, 1H, OH) |

| ¹³C NMR | ~162 (dd, J=245, 7 Hz, C-F), ~130 (t, J=10 Hz, Ar-C), ~115 (t, J=15 Hz, Ar-CH), ~112 (dd, J=20, 5 Hz, Ar-C), ~60 (CH₂OH), ~35 (t, J=5 Hz, ArCH₂) |

| IR Spectroscopy | 3500-3200 (broad, O-H stretch), 3100-3000 (C-H aromatic stretch), 2950-2850 (C-H aliphatic stretch), 1620-1580 (C=C aromatic stretch), 1250-1050 (C-O stretch and C-F stretch) |

| Mass Spectrometry | M⁺ at m/z = 158. Key fragments: [M-H₂O]⁺ at m/z = 140, [M-CH₂OH]⁺ at m/z = 127. |

Potential Biological Activity and Applications in Drug Development

While specific biological activities for this compound are not extensively documented, its structural features suggest potential applications in drug discovery. Fluorinated phenyl derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] The difluoro substitution pattern can enhance metabolic stability and influence the conformation of the molecule, potentially leading to improved pharmacological profiles.

This compound serves as a key building block for the synthesis of more complex molecules. Its primary alcohol functionality allows for a variety of chemical transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to an alkyl halide for subsequent nucleophilic substitution reactions.

Hypothetical Drug Discovery Workflow

Caption: A workflow for utilizing this compound in drug discovery.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and eye irritation.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable fluorinated building block with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a plausible synthetic route with a detailed experimental protocol, and predicted spectroscopic data for its characterization. Its utility as a precursor for the synthesis of novel bioactive compounds makes it a molecule of interest for researchers and professionals in drug development. Further investigation into the specific biological activities of this compound and its derivatives is warranted.

References

- 1. This compound | CAS#:168766-16-3 | Chemsrc [chemsrc.com]

- 2. 1-(2,6-Difluorophenyl)ethanol, 97%|Pharmaceutical Building Block [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Potential Antimicrobial and Anticancer Activities of an Ethanol Extract from Bouea macrophylla [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2,6-Difluorophenyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2,6-Difluorophenyl)ethanol is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring at the ortho positions is expected to significantly influence its molecular structure, conformation, and physicochemical properties compared to its parent compound, 2-phenylethanol. Understanding the three-dimensional arrangement of the molecule is crucial for predicting its interactions with biological targets and for the rational design of new molecules.

This technical guide provides a detailed analysis of the molecular structure and conformational landscape of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages computational chemistry studies on the closely related 2-phenylethanol and established principles of conformational analysis to infer its structural characteristics.

Molecular Structure

The fundamental structure of this compound consists of a 2,6-difluorophenyl group attached to an ethanol backbone. The systematic IUPAC name for this compound is 2-(2,6-difluorophenyl)ethan-1-ol.

Key Structural Parameters (Predicted)

While a definitive X-ray crystal structure for this compound is not publicly available, we can predict its key bond lengths and angles based on data from analogous compounds and computational models. The introduction of fluorine atoms, being highly electronegative, is expected to shorten the adjacent C-F and C-C bonds of the aromatic ring.

Table 1: Predicted Key Bond Lengths and Angles for this compound

| Parameter | Predicted Value | Notes |

| Bond Lengths (Å) | ||

| C-F | ~1.34 | Shorter than a typical C-H bond due to fluorine's electronegativity. |

| C-C (aromatic) | ~1.39 | Standard aromatic C-C bond length. |

| C-C (side chain) | ~1.51 | Typical sp2-sp3 C-C single bond. |

| C-O | ~1.43 | Typical sp3 C-O single bond. |

| O-H | ~0.96 | Standard O-H bond length. |

| **Bond Angles (°) ** | ||

| F-C-C (aromatic) | ~118° | The electronegative fluorine may slightly compress this angle from the ideal 120°. |

| C-C-C (side chain) | ~112° | Expected tetrahedral-like geometry. |

| C-C-O | ~109° | Close to the ideal tetrahedral angle. |

Note: These values are estimations based on known structural data for similar molecules and should be confirmed by experimental methods.

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the Cα-Cβ bond and the Cβ-C(ipso) bond of the phenyl ring. Computational studies on the parent molecule, 2-phenylethanol, have identified two primary stable conformers: gauche and anti.[1][2] These arise from the rotation around the Cα-Cβ bond.

The gauche conformer is characterized by a dihedral angle of approximately 60° between the phenyl ring and the hydroxyl group, while in the anti conformer, this angle is around 180°. For 2-phenylethanol, the gauche conformer is found to be the most stable, likely due to a stabilizing intramolecular O-H•••π interaction.[1]

Predicted Conformers of this compound

For this compound, the presence of the two ortho-fluorine atoms introduces significant steric hindrance. This steric clash is expected to disfavor conformations where the ethanol side chain is coplanar with the phenyl ring. Therefore, similar to 2-phenylethanol, the dominant conformers are predicted to be non-planar.

The key dihedral angles determining the conformation are:

-

τ1 (C(ipso)-Cβ-Cα-O): Defines the orientation of the hydroxyl group relative to the phenyl ring.

-

τ2 (C(ortho)-C(ipso)-Cβ-Cα): Defines the rotation of the phenyl ring relative to the ethanol side chain.

The steric repulsion from the ortho-fluorine atoms will likely lead to a perpendicular or near-perpendicular arrangement of the phenyl ring with respect to the Cβ-Cα bond (τ2 ≈ 90°). Within this arrangement, rotation around the Cα-Cβ bond will give rise to gauche and anti conformers.

Table 2: Predicted Relative Energies of this compound Conformers

| Conformer | τ1 (C(ipso)-Cβ-Cα-O) | τ2 (C(ortho)-C(ipso)-Cβ-Cα) | Predicted Relative Energy (kcal/mol) | Notes |

| Gauche | ~60° | ~90° | 0.0 (most stable) | Likely stabilized by an intramolecular O-H•••F or O-H•••π interaction. |

| Anti | ~180° | ~90° | 0.5 - 1.5 | Higher in energy due to the absence of the stabilizing intramolecular interaction. |

Note: The relative energies are estimations and require verification through detailed computational calculations.

Experimental and Computational Protocols

To definitively determine the molecular structure and conformational preferences of this compound, a combination of experimental and computational techniques is required.

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: To confirm the basic chemical structure and connectivity of the molecule.

-

¹⁹F NMR: Crucial for probing the electronic environment of the fluorine atoms. The chemical shifts of the fluorine nuclei can provide insights into their through-space interactions with the ethanol side chain in different conformers.[3][4]

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): Can be used to identify through-space correlations between protons on the phenyl ring and the ethanol side chain, providing evidence for the preferred conformation in solution.

-

-

X-ray Crystallography:

-

Growing a suitable single crystal of this compound would allow for the unambiguous determination of its solid-state structure, including all bond lengths, bond angles, and the preferred conformation in the crystal lattice.

-

Computational Chemistry Protocol

A robust computational approach is essential to map the potential energy surface and identify all stable conformers.

-

Methodology:

-

Initial Conformational Search: A systematic search of the conformational space using a computationally less expensive method like molecular mechanics (e.g., MMFF94) to identify potential low-energy conformers.

-

Geometry Optimization: The identified conformers are then subjected to full geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPE) for more accurate relative energy calculations.

-

Higher-Level Energy Calculations: For even greater accuracy in relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).

-

Conclusion

While direct experimental data for this compound is scarce, a detailed understanding of its molecular structure and conformational behavior can be inferred from studies on analogous compounds and modern computational methods. The presence of ortho-fluorine atoms is predicted to enforce a non-planar arrangement of the phenyl ring and the ethanol side chain. The molecule is expected to exist predominantly in gauche and anti conformations, with the gauche form likely being the most stable due to potential intramolecular interactions. The experimental and computational protocols outlined in this guide provide a clear roadmap for the definitive characterization of this molecule, which will be invaluable for its future applications in drug discovery and materials science.

References

- 1. Identification of conformational structures of 2-phenylethanol and its singly hydrated complex by mass selective high-resolution spectroscopy and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Analysis of 2-(2,6-Difluorophenyl)ethanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Reference: Nuclear Magnetic Resonance (NMR) Spectral Data for 2-(2,6-Difluorophenyl)ethanol

This technical guide addresses the request for ¹H and ¹³C NMR spectral data for the compound this compound. Following a comprehensive search of available spectroscopic databases and scientific literature, specific, experimentally verified ¹H and ¹³C NMR data for this compound could not be located.

In lieu of quantitative spectral data, this guide provides a detailed, representative experimental protocol for the acquisition of such data. Additionally, a molecular structure diagram is furnished to aid in hypothetical spectral assignments and further research.

Experimental Protocols

The following is a standard and comprehensive protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity to avoid the presence of signals from residual solvents or reaction byproducts.

-

Sample Quantity: For ¹H NMR spectroscopy, accurately weigh approximately 5-25 mg of the compound.[1][2] For the less sensitive ¹³C NMR spectroscopy, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time frame.[1]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds due to its versatility and relatively low cost.[2][3] Other potential solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄, depending on the solubility of the compound. The use of deuterated solvents is crucial as the spectrometer's field-frequency lock system utilizes the deuterium signal.[3]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can be used to ensure complete dissolution.

-

Filtration and Transfer: To prevent peak broadening and distortion of the magnetic field homogeneity, it is imperative to remove any particulate matter.[3] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. The final sample volume in the NMR tube should be approximately 4-6 cm in height.[3]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[1][4] However, the residual protio-solvent signal (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) is often used for calibration.[3]

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a modern Fourier Transform (FT) NMR spectrometer (e.g., 400 or 500 MHz).

-

Instrument Insertion and Locking: The NMR tube is placed in a spinner turbine and inserted into the magnet. The spectrometer then "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field.[2]

-

Shimming: The magnetic field is homogenized through an automated or manual shimming process to optimize spectral resolution and obtain sharp, symmetrical peaks.[2]

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.[2]

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Pulse Width: A 45° pulse is often used as a compromise between signal intensity and allowing for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the chemical shifts of most organic compounds.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

-

Number of Scans: For a sample of sufficient concentration (5-25 mg), 8 to 16 scans are usually enough to obtain a high-quality spectrum.[2]

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

-

Pulse Width: A 30° pulse is recommended for molecules in this size range to allow for faster acquisition without significant signal loss.

-

Spectral Width: A spectral width of about 200-250 ppm is necessary to encompass the full range of ¹³C chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: Due to the longer relaxation times of quaternary carbons, a relaxation delay of 2-5 seconds is advisable.

-

Number of Scans: A significantly higher number of scans (e.g., 128, 256, or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[2]

Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated. For a sample in CDCl₃, the residual CHCl₃ signal is set to δ 7.26 ppm for ¹H NMR, and the CDCl₃ triplet is centered at δ 77.16 ppm for ¹³C NMR.

-

Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.

Visualization of this compound

The following diagram illustrates the molecular structure of this compound with atom numbering to facilitate potential NMR signal assignment.

References

Mass Spectrometry Analysis of 2-(2,6-Difluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-(2,6-Difluorophenyl)ethanol, a compound of interest in pharmaceutical and chemical research. This document outlines potential experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), details predicted fragmentation patterns, and presents this information in a structured format for clarity and ease of use.

Introduction

This compound is an aromatic alcohol containing a difluorinated phenyl ring. Understanding its behavior under mass spectrometric analysis is crucial for its identification, quantification, and structural elucidation in various matrices. Mass spectrometry, coupled with chromatographic separation techniques, provides the sensitivity and specificity required for rigorous analysis in research and drug development settings. This guide will explore the expected mass spectral characteristics of this molecule.

Predicted Mass Fragmentation

The fragmentation of this compound in a mass spectrometer is expected to be influenced by the presence of the hydroxyl group and the stable difluorophenyl ring. The molecular weight of this compound (C8H8F2O) is 158.15 g/mol . The molecular ion peak (M+) would therefore be observed at an m/z of 158.

Key fragmentation pathways for alcohols include alpha cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[1][2][3] Aromatic compounds tend to have stable molecular ions.[1]

Table 1: Predicted Mass Fragments for this compound

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 158 | [C8H8F2O]+• | Molecular Ion (M+) |

| 140 | [C8H6F2]+• | Dehydration (Loss of H2O) |

| 129 | [C7H6F2]+• | Alpha Cleavage (Loss of CH2OH) |

| 111 | [C6H4F2]+ | Fragmentation of the difluorophenyl ring |

| 101 | [C6H3F2]+ | Further fragmentation of the difluorophenyl ring |

| 31 | [CH2OH]+ | Alpha Cleavage |

Experimental Protocols

The following are detailed, generalized methodologies for the analysis of this compound using GC-MS and LC-MS. These protocols are based on standard analytical practices for similar compounds and may require optimization for specific applications.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

3.1.1. Sample Preparation:

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Working Standards: Create a series of working standards by serial dilution of the stock solution to establish a calibration curve.

-

Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.[4][5] A common LLE procedure would involve extracting an aqueous sample with a water-immiscible organic solvent like dichloromethane or ethyl acetate.

3.1.2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or tandem mass spectrometer.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[6]

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-300.

Caption: GC-MS experimental workflow for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.

3.2.1. Sample Preparation:

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

-

Working Standards: Prepare working standards by diluting the stock solution with the initial mobile phase composition.

-

Sample Preparation: For biological or complex matrices, protein precipitation, LLE, or SPE may be required.[7]

3.2.2. LC-MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent UHPLC system.

-

Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF or equivalent high-resolution mass spectrometer.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B.

-

1-5 min: 5% to 95% B.

-

5-6 min: 95% B.

-

6-6.1 min: 95% to 5% B.

-

6.1-8 min: 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Drying Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Sheath Gas Temperature: 350 °C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 100 V.

-

Scan Range: m/z 50-500.

Caption: LC-MS experimental workflow for the analysis of this compound.

Predicted Fragmentation Pathways

The following diagrams illustrate the predicted major fragmentation pathways for this compound under electron ionization (EI) conditions.

References

Infrared (IR) spectroscopy of 2-(2,6-Difluorophenyl)ethanol

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(2,6-Difluorophenyl)ethanol

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1] By passing infrared radiation through a sample, specific molecular vibrations are excited, resulting in the absorption of energy at characteristic frequencies. This absorption pattern produces a unique spectral fingerprint of the molecule. This guide focuses on the predicted infrared spectrum of this compound, a molecule of interest in pharmaceutical and chemical research. Its structure comprises a primary alcohol, an ethyl bridge, and a difluorinated benzene ring, each contributing distinct features to its IR spectrum.

The key functional groups in this compound are:

-

Hydroxyl (-OH) group: Responsible for a characteristic broad absorption band due to hydrogen bonding.

-

Aliphatic C-H bonds: Present in the ethyl chain.

-

Aromatic ring: A 2,6-disubstituted phenyl group with specific C=C and C-H vibrations.

-

Carbon-Fluorine (C-F) bonds: Strong polar bonds that give rise to intense absorptions.

-

Carbon-Oxygen (C-O) bond: Associated with the alcohol functionality.

Understanding the expected IR absorption frequencies for these groups allows for the structural elucidation and quality control of this compound.

Predicted Infrared Absorption Data

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | Alcohol (-OH) | 3500 - 3200 | Strong, Broad | The broadness is a result of intermolecular hydrogen bonding, a hallmark of alcohols.[1][2][3] |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak | Appears at a slightly higher frequency than aliphatic C-H stretches.[4][5] |

| Aliphatic C-H Stretch | Ethyl (-CH₂CH₂) | 3000 - 2850 | Medium to Strong | Characteristic of sp³ hybridized carbon-hydrogen bonds.[5] |

| Aromatic C=C Stretch (in-ring) | Aromatic Ring | 1600 - 1585 & 1500 - 1400 | Medium, Sharp | Aromatic rings typically show a pair of sharp bands in this region.[4][5] |

| C-F Stretch | Aryl Halide (C-F) | 1400 - 1000 | Strong | C-F bonds are highly polar, leading to strong absorptions. This may overlap with other peaks.[6] |

| C-O Stretch | Primary Alcohol (C-OH) | 1260 - 1050 | Strong | The exact position can help distinguish between primary, secondary, and tertiary alcohols.[1][2] |

| Aromatic C-H Out-of-Plane Bending | Aromatic Ring | 900 - 675 | Strong | The pattern of these bands can provide information on the ring's substitution pattern.[4] |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This section details a general methodology for obtaining the IR spectrum of a liquid sample such as this compound using a modern FTIR spectrometer.

1. Instrumentation and Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Nicolet, PerkinElmer, Shimadzu).

-

Sample Holder for liquid analysis (e.g., salt plates or an Attenuated Total Reflectance accessory).

-

Salt Plates (e.g., Sodium Chloride (NaCl) or Potassium Bromide (KBr), transparent to IR radiation).

-

This compound sample (neat liquid).

-

Dropper or pipette.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lens tissue.

2. Sample Preparation (Neat Liquid Film Method):

-

Ensure the salt plates are clean, dry, and free from scratches. Handle them only by the edges to avoid transferring moisture and oils.

-

Place one to two drops of the this compound sample onto the center of one salt plate.[7][8]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.[8]

-

Mount the assembled plates into the spectrometer's sample holder.

3. Data Acquisition:

-

Background Spectrum: With the sample chamber empty, collect a background spectrum. This scan measures the absorbance of ambient water vapor and carbon dioxide, as well as any signals from the instrument itself, and will be automatically subtracted from the sample spectrum.[9]

-

Instrument Parameters: Set the desired parameters for the scan. Typical settings include:

-

Sample Spectrum: Place the sample holder with the prepared liquid film into the instrument's sample compartment.

-

Initiate the sample scan. The instrument will collect the spectrum and automatically ratio it against the stored background spectrum to generate the final transmittance or absorbance spectrum.

4. Post-Measurement:

-

Remove the sample holder and carefully disassemble the salt plates.

-

Clean the plates thoroughly with a suitable solvent (like isopropanol) and lens tissue.

-

Store the plates in a desiccator to protect them from atmospheric moisture.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the process for obtaining and analyzing the IR spectrum of a liquid sample.

Caption: Workflow for FTIR analysis of a liquid sample.

References

- 1. allsubjectjournal.com [allsubjectjournal.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. m.youtube.com [m.youtube.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. scribd.com [scribd.com]

- 8. Liquid Samples : Shimadzu (Europe) [shimadzu.eu]

- 9. drawellanalytical.com [drawellanalytical.com]

Physical properties like melting point and boiling point of 2-(2,6-Difluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-(2,6-Difluorophenyl)ethanol, a fluorinated aromatic alcohol of interest in various chemical and pharmaceutical research domains. The document outlines its key physical constants and provides standardized methodologies for their experimental determination.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for its application in synthesis, formulation, and quality control.

| Property | Value | Notes |

| Molecular Formula | C8H8F2O | - |

| Molecular Weight | 158.15 g/mol | [1][2] |

| Boiling Point | 201.5 ± 25.0 °C | at 760 mmHg[1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Melting Point | Not Available | [1] |

Experimental Protocols for Physical Property Determination

The following sections describe generalized, standard laboratory procedures for the determination of the melting and boiling points of organic compounds such as this compound. These methods are widely accepted and utilized for the characterization and purity assessment of chemical substances.[3][4]

1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, such as a Mel-Temp or a similar digital device. A thermometer is positioned to accurately measure the temperature of the block.

-

Measurement:

-

A preliminary, rapid heating is often performed to determine an approximate melting range.

-

For an accurate measurement, a fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[5]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[3]

-

2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state.[3]

Methodology: Micro Boiling Point Determination (Thiele Tube or Digital Apparatus)

-

Sample Preparation: A small volume of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the sample tube.

-

Apparatus Setup: The sample tube assembly is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) or placed in the heating block of a suitable apparatus.[6]

-

Measurement:

-

The heating bath is gradually heated. As the liquid's boiling point is approached, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the liquid is equal to the external pressure.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like this compound.

References

A Technical Guide to the Solubility of 2-(2,6-Difluorophenyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing formulation, bioavailability, and process chemistry. 2-(2,6-Difluorophenyl)ethanol is a key structural motif in various chemical syntheses. This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in a range of organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document equips researchers with the foundational knowledge and detailed experimental protocols necessary to generate reliable solubility data. We present a theoretical framework for predicting solubility, a guide to solvent selection, and detailed methodologies for two common determination techniques: the gravimetric shake-flask method and High-Performance Liquid Chromatography (HPLC).

Introduction: The Role of Solubility in Chemical Development

This compound is an organic compound whose structural features, including a difluorinated aromatic ring and a primary alcohol, make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Understanding its solubility profile in various organic solvents is paramount for several reasons:

-

Process Optimization: Efficient reaction kinetics, work-up, and purification processes like crystallization are highly dependent on the solubility of the reactants and products.

-

Formulation Development: For drug substances, solubility in different solvent systems, including co-solvents, is a key factor in developing stable and effective dosage forms.

-

Predictive Modeling: Experimental solubility data is essential for building and validating computational models that can predict the behavior of compounds in different chemical environments.

This guide addresses the current information gap by providing a robust framework for researchers to approach the solubility determination of this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1][2][3] This rule states that substances with similar polarities are more likely to be soluble in one another.[1][2] The polarity of this compound is determined by its molecular structure:

-

Polar Group: The primary alcohol group (-CH₂OH) is polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Nonpolar Group: The difluorophenyl ring is largely nonpolar and contributes to hydrophobic character. The carbon-fluorine bonds are polar, but the symmetrical substitution pattern in the 2,6-positions can reduce the overall molecular dipole moment.

This combination of polar and nonpolar functionalities suggests that this compound has an intermediate polarity . Therefore, it is expected to exhibit limited solubility in highly nonpolar solvents (like hexane) and highly polar solvents (like water), with preferential solubility in semi-polar to polar organic solvents.

Expected Solubility Trend:

-

Low Solubility: Nonpolar aprotic solvents (e.g., Hexane, Toluene).

-

Moderate to High Solubility: Polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) and Polar protic solvents (e.g., Ethanol, Methanol, Isopropanol), which can engage in hydrogen bonding.

Guide to Solvent Selection for Experimental Determination

The selection of appropriate solvents is the first step in experimental solubility determination. The following table provides a list of common organic solvents categorized by their polarity, which can be used to test the full spectrum of solubility for this compound.

| Solvent Classification | Solvent Name | Polarity Index (P') | Dielectric Constant (ε) at 20°C | Hydrogen Bonding |

| Nonpolar | Hexane | 0.1 | 1.9 | None |

| Toluene | 2.4 | 2.4 | None | |

| Diethyl Ether | 2.8 | 4.3 | Acceptor | |

| Polar Aprotic | Dichloromethane | 3.1 | 9.1 | None |

| Ethyl Acetate | 4.4 | 6.0 | Acceptor | |

| Acetone | 5.1 | 21.0 | Acceptor | |

| Acetonitrile | 5.8 | 36.6 | Acceptor | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.0 | Acceptor | |

| Polar Protic | Isopropanol | 3.9 | 20.2 | Donor & Acceptor |

| n-Butanol | 4.0 | 17.8 | Donor & Acceptor | |

| Ethanol | 4.3 | 24.6 | Donor & Acceptor | |

| Methanol | 5.1 | 33.0 | Donor & Acceptor | |

| Water | 10.2 | 80.1 | Donor & Acceptor |

Data compiled from various sources. Polarity Index is a relative measure.[4][5][6]

Experimental Protocols

To obtain accurate and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for two widely accepted methods for determining the solubility of a solid in an organic solvent.

Shake-Flask Gravimetric Method

This method, often considered the "gold standard" for thermodynamic solubility determination, measures solubility by creating a saturated solution and then quantifying the amount of dissolved solute by mass.[7][8][9]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vessel (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours is sufficient).[10] Consistent temperature control is critical as solubility is temperature-dependent.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifugation followed by careful decantation or by drawing the supernatant through a syringe filter (ensure the filter material is compatible with the solvent).

-

Quantification: a. Accurately weigh a clean, dry, pre-tared evaporating dish. b. Transfer a precise volume or mass of the clear saturated supernatant into the evaporating dish and record the weight. c. Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry. d. Weigh the evaporating dish containing the solid residue. Repeat the drying and weighing process until a constant mass is obtained.[9]

-

Calculation: The solubility is calculated from the mass of the residue (solute) and the mass or volume of the solvent used.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is highly sensitive and accurate, making it suitable for compounds with lower solubility or when only small amounts of material are available. It determines the concentration of the solute in a saturated solution by comparing its detector response to that of known standards.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent following the same Preparation and Equilibration steps (4.1.1 and 4.1.2) as the gravimetric method.

-

Calibration Curve Generation: a. Prepare a primary stock solution of this compound of a known concentration in a suitable solvent (often the mobile phase or a component of it). b. Perform a series of serial dilutions to create at least five calibration standards of different, known concentrations. The expected solubility should fall within this concentration range. c. Inject each standard into the HPLC system and record the peak area from the detector (e.g., UV-Vis). d. Plot the peak area versus concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (R²) > 0.99.

-

Sample Analysis: a. After Phase Separation (4.1.3), take the clear supernatant and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve. A precise dilution factor must be used and recorded. b. Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution, which is the solubility.

Logical Workflow for HPLC Solubility Determination

Caption: Workflow for the HPLC Concentration-Based Method.

Data Presentation Template

While published data is scarce, researchers generating their own data should record it systematically for clear comparison. The following table serves as a template for recording experimental results.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Method Used | Solubility ( g/100 mL) | Solubility (mg/mL) | Notes |

| e.g., Ethanol | 25.0 | Gravimetric | |||

| e.g., Acetone | 25.0 | Gravimetric | |||

| e.g., Hexane | 25.0 | HPLC | |||

Conclusion

The solubility of this compound in organic solvents is a fundamental property required for its effective use in research and development. Although specific quantitative data is not widely published, a theoretical understanding based on its molecular structure allows for reasoned predictions of its behavior. By applying the detailed gravimetric and HPLC-based experimental protocols outlined in this guide, researchers can confidently and accurately determine the solubility of this compound in a variety of solvents. The methodologies and frameworks provided herein are intended to empower scientists and drug development professionals to generate the high-quality data necessary to advance their chemical and pharmaceutical development projects.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. Polarity Index [macro.lsu.edu]

- 6. chemicool.com [chemicool.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. improvedpharma.com [improvedpharma.com]

A Technical Guide to the Thermochemical Analysis of 2-(2,6-Difluorophenyl)ethanol

Introduction

Data Presentation

As of the latest literature review, specific experimental thermochemical data for 2-(2,6-Difluorophenyl)ethanol has not been published. To facilitate future research and data comparison, the following table provides a standardized format for presenting key thermochemical parameters. Researchers who determine these values can use this structure for clear and concise reporting.

Table 1: Thermochemical Data for this compound

| Thermochemical Parameter | Symbol | Value | Units | Method of Determination |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | Data not available | kJ/mol | e.g., Computational, Isodesmic Reactions |

| Standard Enthalpy of Formation (liquid) | ΔHf°(l) | Data not available | kJ/mol | e.g., Combustion Calorimetry |

| Standard Enthalpy of Combustion | ΔHc° | Data not available | kJ/mol | e.g., Bomb Calorimetry |

| Molar Heat Capacity (liquid) | Cp,m(l) | Data not available | J/(mol·K) | e.g., Differential Scanning Calorimetry |

| O-H Bond Dissociation Enthalpy | BDE(O-H) | Data not available | kJ/mol | e.g., Computational (DFT) |

Experimental Protocols

The following sections detail the experimental methodologies that can be utilized to determine the thermochemical properties of this compound.

Combustion Calorimetry for Enthalpy of Combustion and Formation

Combustion calorimetry is a primary technique for determining the enthalpy of combustion of organic compounds. From this value, the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Workflow:

Caption: Workflow for determining the enthalpy of combustion and formation using bomb calorimetry.

Detailed Protocol:

-

Sample Preparation:

-

A precise mass of high-purity this compound is weighed.

-

The liquid sample is encapsulated in a combustible container of known heat of combustion, or for a solid, pressed into a pellet.

-

-

Calorimeter Setup:

-

The sample is placed in the sample holder of a bomb calorimeter.

-

The bomb is sealed and pressurized with a high-purity oxygen atmosphere (typically 30 atm).

-

The bomb is then submerged in a known mass of water in the calorimeter's insulated vessel.

-

-

Combustion and Data Acquisition:

-

The sample is ignited via an electrical fuse.

-

The temperature of the water surrounding the bomb is monitored with high precision as the combustion reaction proceeds.

-

The final temperature is recorded after thermal equilibrium is reached.

-

-

Calculation:

-

The heat released by the combustion (q_comb) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter (C_cal), which is determined through calibration with a standard substance like benzoic acid.

-

The molar enthalpy of combustion (ΔHc°) is then calculated from q_comb and the number of moles of the sample.

-

The standard enthalpy of formation (ΔHf°) is determined using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).[1][2][3][4][5][6]

-

Mass Spectrometry for Fragmentation Analysis

While not a direct method for determining bulk thermochemical data like enthalpy of formation, mass spectrometry provides valuable information about bond strengths and fragmentation pathways upon ionization, which can be correlated with thermochemical stability.

Experimental Workflow:

Caption: General workflow for analyzing molecular fragmentation using mass spectrometry.

Detailed Protocol:

-

Sample Introduction and Ionization:

-

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

The gaseous molecules are then bombarded with high-energy electrons (typically 70 eV in electron ionization mode), leading to the formation of a molecular ion (M+•).

-

-

Fragmentation and Analysis:

-

The molecular ion, being energetically unstable, undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For an alcohol like this compound, characteristic fragmentation pathways include alpha-cleavage and dehydration.[7][8]

-

The resulting charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection and Spectrum Generation:

Computational Thermochemistry

In the absence of experimental data, computational methods are a powerful tool for predicting thermochemical properties. High-level ab initio and density functional theory (DFT) methods can provide accurate estimates.

Computational Workflow:

Caption: Workflow for the computational determination of the enthalpy of formation.

Detailed Protocol:

-

Model Building and Method Selection:

-

An initial 3D structure of the this compound molecule is built.

-

A suitable level of theory and basis set are chosen. For high accuracy, composite methods like Gaussian-n (e.g., G4) or Complete Basis Set (CBS) methods are recommended.[11] DFT methods like M06-2X can also be used, particularly for larger molecules.[12]

-

-

Geometry Optimization and Frequency Calculation:

-

The geometry of the molecule is optimized to find its lowest energy conformation.

-

A frequency calculation is then performed at the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

-

Enthalpy of Formation Calculation via Isodesmic Reactions:

-

To improve accuracy and cancel out systematic errors in the calculations, an isodesmic reaction scheme is often employed.

-

This involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides.

-

The enthalpy of reaction is calculated from the computed total energies of all species in the isodesmic reaction.

-

The enthalpy of formation of the target molecule can then be derived using the calculated enthalpy of reaction and the known experimental enthalpies of formation of the other molecules in the reaction.[12][13]

-

Conclusion

The determination of the thermochemical data for this compound is essential for its scientific and industrial application. This guide has outlined the primary experimental and computational methodologies that can be employed for this purpose. While experimental data is currently lacking, the protocols described herein for combustion calorimetry, mass spectrometry, and computational chemistry provide a clear pathway for researchers to obtain this critical information. The structured data presentation format will aid in the consistent reporting and comparison of future findings.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. Temperature change (combustion) | Practical videos | RSC Education [edu.rsc.org]

- 4. scienceready.com.au [scienceready.com.au]

- 5. practical-science.com [practical-science.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uab.edu [uab.edu]

- 11. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Potential Biological Activity of 2-(2,6-Difluorophenyl) Analogues: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of compounds structurally related to 2-(2,6-difluorophenyl)ethanol. Due to a scarcity of publicly available data on the biological evaluation of direct this compound analogs, this paper focuses on a series of structurally similar 1-(difluorophenyl)-3-(substituted phenyl)-2-propen-1-ones. These chalcone derivatives, featuring the key difluorophenyl moiety, have demonstrated significant potential as anticancer agents. This document provides a comprehensive overview of their synthesis, cytotoxic activity against various cancer cell lines, and insights into their mechanism of action, including the induction of apoptosis. Detailed experimental protocols and visual representations of the relevant biological pathways and experimental workflows are included to facilitate further research and development in this area.

Introduction

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2,6-difluorophenyl group, in particular, is a key pharmacophore in a number of biologically active compounds. While the biological profile of this compound itself is not extensively documented in publicly accessible literature, the investigation of its structural analogs offers valuable insights into the potential therapeutic applications of this chemical scaffold.

This whitepaper will focus on a series of difluorophenyl-containing chalcones, specifically 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones, which have been synthesized and evaluated for their anticancer properties.[1] These compounds serve as relevant surrogates for understanding the potential biological impact of the 2,6-difluorophenyl moiety in a more complex molecular framework. The findings from these studies suggest that this structural motif is a promising starting point for the design of novel therapeutic agents.

Synthesis of Difluorophenyl-Containing Propenone Analogs

A series of 1-(2,5/3,5-difluorophenyl)-3-(dimethoxyphenyl)-2-propen-1-ones were synthesized via a Claisen-Schmidt condensation reaction.[1] The general synthetic procedure involves the reaction of an appropriately substituted difluorophenyl ketone with a dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, in an ethanol solvent at room temperature.[1]

Quantitative Biological Activity Data

The cytotoxic activities of the synthesized difluorophenyl-dimethoxy-substituted chalcones were evaluated against human oral squamous cell carcinoma (OSCC) cell lines (Ca9-22 and HSC-2) and normal human oral cells (gingival fibroblasts - HGF, and periodontal ligament fibroblasts - HPLF).[1] The half-maximal cytotoxic concentration (CC50) values were determined and are summarized in the table below.

| Compound ID | R1 | R2 | Ca9-22 (CC50, µM) | HSC-2 (CC50, µM) | HGF (CC50, µM) | HPLF (CC50, µM) |

| 1 | 2,5-diF | 2,3-diMeO | >100 | >100 | >100 | >100 |

| 2 | 2,5-diF | 2,4-diMeO | 15.6 | 13.2 | 38.4 | 45.2 |

| 3 | 2,5-diF | 2,5-diMeO | 19.8 | 15.1 | 42.3 | 55.8 |

| 4 | 2,5-diF | 3,4-diMeO | 25.6 | 20.3 | 58.7 | 68.4 |

| 5 | 3,5-diF | 2,3-diMeO | 40.1 | 35.8 | 75.1 | 88.9 |

| 6 | 3,5-diF | 2,4-diMeO | 22.4 | 18.9 | 50.2 | 61.7 |

| 7 | 3,5-diF | 2,5-diMeO | 12.3 | 9.8 | 35.6 | 41.3 |

| 8 | 3,5-diF | 3,4-diMeO | 33.7 | 28.5 | 65.4 | 77.1 |

| 5-Fluorouracil | - | - | 20.5 | 15.8 | - | - |

Data extracted from Yamali et al. (2017).[1]

Experimental Protocols

General Synthesis of 1-(Difluorophenyl)-3-(dimethoxyphenyl)-2-propen-1-ones[1]

To a solution of the respective difluoro-dimethoxy substituted chalcone (1 mmol) in ethanol, a 30% aqueous solution of sodium hydroxide was added. The reaction mixture was stirred at room temperature. Upon completion, the mixture was poured into an ice-water mixture and acidified with a 10% HCl solution to a pH of 3. The resulting solid was collected by filtration and purified by crystallization from an appropriate solvent (e.g., ethanol-water or ethanol) or by column chromatography on silica gel using chloroform as the eluent.

Cell Culture[1]

Human oral squamous cell carcinoma cell lines (Ca9-22 and HSC-2) and human normal oral cells (gingival fibroblasts - HGF, and periodontal ligament fibroblasts - HPLF) were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.

Cytotoxicity Assay[1]

The cytotoxicity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 24 hours. After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The formazan crystals formed were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The half-maximal cytotoxic concentration (CC50) was calculated from the dose-response curves.

Western Blot Analysis for Apoptosis Markers[1]

HSC-2 and Ca9-22 cells were treated with compound 7 at its CC50 concentration for 24 hours. After treatment, cells were harvested and lysed. Protein concentrations were determined using the Bradford assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against PARP, cleaved caspase-3, and β-actin overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The cytotoxic effect of the difluorophenyl-containing propenone analogs, particularly compound 7 , has been linked to the induction of apoptosis.[1] The proposed mechanism involves the activation of the caspase cascade, leading to the cleavage of key cellular proteins such as PARP.

Caption: Proposed apoptotic pathway induced by Compound 7.